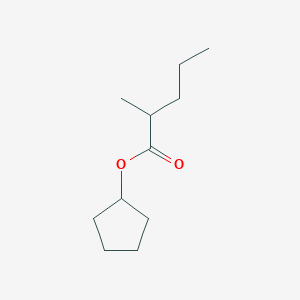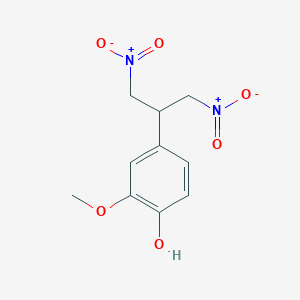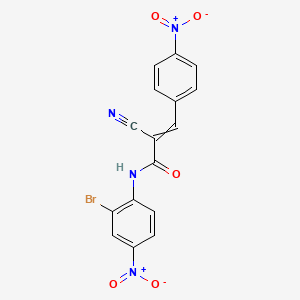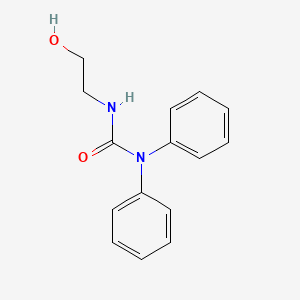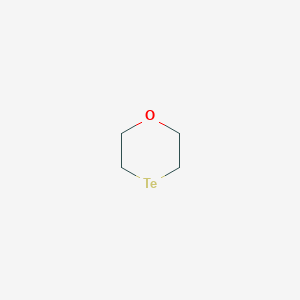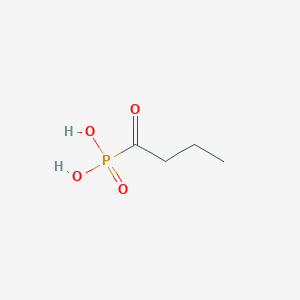
Butanoylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoylphosphonic acid is an organophosphorus compound characterized by the presence of a butanoyl group attached to a phosphonic acid moiety. This compound is part of a broader class of phosphonic acids, which are known for their diverse applications in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butanoylphosphonic acid typically involves the reaction of butanoyl chloride with phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
Butanoyl chloride+Phosphorous acid→Butanoylphosphonic acid+HCl
Industrial Production Methods: Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to enhance yield and purity. The McKenna procedure, which involves the use of bromotrimethylsilane followed by methanolysis, is also a common method for producing phosphonic acids .
Chemical Reactions Analysis
Types of Reactions: Butanoylphosphonic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding phosphonic acid derivatives.
Reduction: Formation of phosphinic acid derivatives.
Substitution: Reaction with nucleophiles to form substituted phosphonic acids.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly employs reducing agents like sodium borohydride.
Substitution: Often carried out in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include various substituted phosphonic acids, phosphinic acids, and other organophosphorus compounds .
Scientific Research Applications
Butanoylphosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organophosphorus compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential use in drug development, particularly in targeting bone diseases due to its structural similarity to bisphosphonates.
Mechanism of Action
The mechanism of action of butanoylphosphonic acid involves its interaction with specific molecular targets, such as enzymes involved in bone resorption. The compound can inhibit these enzymes by mimicking the natural substrates, thereby preventing the normal biochemical processes. This mechanism is similar to that of bisphosphonates, which are known to inhibit osteoclast-mediated bone resorption .
Comparison with Similar Compounds
- Butylphosphonic acid
- Methylphosphonic acid
- Ethylphosphonic acid
- Phenylphosphonic acid
Comparison: Butanoylphosphonic acid is unique due to the presence of the butanoyl group, which imparts distinct chemical properties compared to other phosphonic acids. For instance, butylphosphonic acid has a butyl group instead of a butanoyl group, leading to differences in reactivity and applications. Similarly, methylphosphonic acid and ethylphosphonic acid have shorter alkyl chains, affecting their solubility and interaction with other molecules .
Properties
CAS No. |
6874-56-2 |
|---|---|
Molecular Formula |
C4H9O4P |
Molecular Weight |
152.09 g/mol |
IUPAC Name |
butanoylphosphonic acid |
InChI |
InChI=1S/C4H9O4P/c1-2-3-4(5)9(6,7)8/h2-3H2,1H3,(H2,6,7,8) |
InChI Key |
XIMFLDAPHWPOMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


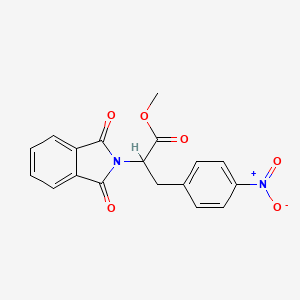
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene)](/img/structure/B14737190.png)
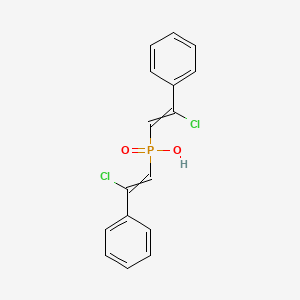
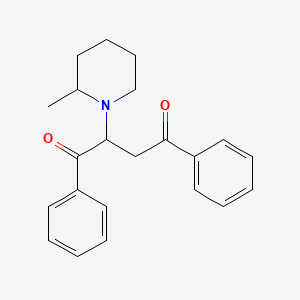

![Dimethyl [(E)-phenyldiazenyl]phosphonate](/img/structure/B14737219.png)

![ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate](/img/structure/B14737234.png)
